![molecular formula C18H40ClNO2 B1226801 Safingol hydrochloride CAS No. 139755-79-6](/img/structure/B1226801.png)
Safingol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Safingol Hydrochloride is the hydrochloride salt of a saturated derivative of sphingosine. As an inhibitor of protein kinase C (PKC), safingol competitively binds to the regulatory phorbol-binding domain of PKC, a kinase involved in tumorigenesis. This agent has been shown to act synergistically with other chemotherapeutic agents and may potentiate chemotherapy drug-induced apoptosis in vitro and in vivo.
Aplicaciones Científicas De Investigación
1. Anticancer Potential and Mechanisms
- Safingol has shown promising anticancer effects, primarily through inducing accidental necrotic cell death and generating reactive oxygen species (ROS). It triggers autophagy as a cell repair mechanism, suggesting its role in ROS-mediated cancer cell death (Leong-Uung Ling et al., 2011).
- It induces autophagy in tumor cells by inhibiting protein kinase C (PKC) and the PI3-kinase pathway. This is significant as it doesn't elevate levels of endogenous sphingolipids known to induce autophagy, indicating direct effects of safingol itself (Jesse Coward et al., 2009).
- Safingol partially inhibits multidrug resistance in cancer cells, correlated with its inhibition of PKC. This highlights its potential in overcoming drug resistance in cancer therapy (C. Sachs et al., 1995).
2. Cell Death Mechanisms and Autophagy
- It induces cell death in oral squamous cell carcinoma cells through an endonuclease G-mediated pathway, presenting a caspase-independent apoptotic mechanism (M. Hamada et al., 2006).
- Safingol's role in autophagy as a survival mechanism for squamous cell carcinoma cells, particularly in endonuclease G-mediated apoptosis, suggests its complex interplay in cellular survival and death pathways (A. Masui et al., 2016).
3. Metabolic Pathways and Effects
- Its metabolism in cultured cells indicates that despite its non-natural stereochemistry, safingol is recognized and metabolized primarily by enzymes in the sphingolipid biosynthetic pathway. This suggests that its cytotoxic potential might be reduced rather than enhanced via metabolic conversion (Mihaela Dragusin et al., 2003).
4. Potential in Combination Therapies
- In combination with chemotherapeutic agents, safingol enhances cytotoxic effects, promoting drug-induced apoptosis in gastric cancer cells. This occurs regardless of the p53 status or drug-resistance status of the cells, broadening its potential application in various cancer types (G. Schwartz et al., 1995).
Propiedades
Número CAS |
139755-79-6 |
---|---|
Nombre del producto |
Safingol hydrochloride |
Fórmula molecular |
C18H40ClNO2 |
Peso molecular |
338 g/mol |
Nombre IUPAC |
(2S,3S)-2-aminooctadecane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C18H39NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17-18,20-21H,2-16,19H2,1H3;1H/t17-,18-;/m0./s1 |
Clave InChI |
BEHHCQFBLOARIX-APTPAJQOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O.Cl |
SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O.Cl |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(CO)N)O.Cl |
Otros números CAS |
139755-79-6 |
Sinónimos |
2-aminooctadecane-1,3-diol dihydrosphingosine erythro-D-sphinganine safingol safingol hydrochloride safingol, ((R*,S*)-(+-))-isomer safingol, (R-(R*,R*))-isomer safingol, (S-(R*,S*))-isomer saginfol SPC 100270 SPC-100270 sphinganine threo-dihydrosphingosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.